

Certificate of Analysis: A Technical Guide for Methyl Nicotinate-d4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nicotinate-d4*

Cat. No.: *B1433914*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation necessary for the certification of **Methyl nicotinate-d4**. This deuterated analog of Methyl nicotinate, a known vasodilator, is frequently employed as an internal standard in pharmacokinetic and metabolic studies. Ensuring its chemical purity and isotopic enrichment is paramount for data accuracy and reliability. This document outlines the key analytical techniques, experimental protocols, and data presentation standards for a comprehensive Certificate of Analysis.

Compound Information

A thorough Certificate of Analysis begins with the fundamental properties of the compound.

Property	Specification
Compound Name	Methyl nicotinate-d4
Synonyms	Methyl 3-pyridinecarboxylate-d4, Nicotinic acid-d4 methyl ester
CAS Number	345909-99-1
Molecular Formula	C ₇ H ₉ D ₄ NO ₂
Molecular Weight	141.16 g/mol
Appearance	White to off-white solid
Storage	2-8°C, protect from light and moisture

Analytical Data Summary

The following tables summarize the key quantitative data obtained from the analytical testing of a representative batch of **Methyl nicotinate-d4**.

Table 2.1: Purity and Isotopic Enrichment

Test	Method	Acceptance Criteria	Result
Chemical Purity	HPLC	≥ 98.0%	99.8%
Isotopic Enrichment	Mass Spectrometry	≥ 98 atom % D	99.5 atom % D
Residual Solvents	GC-HS	Conforms to USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 0.5%	0.1%

Table 2.2: Identity Confirmation

Test	Method	Result
¹ H NMR	300 MHz, CDCl ₃	Conforms to structure
¹³ C NMR	75 MHz, CDCl ₃	Conforms to structure
Mass Spectrometry	ESI-MS	Conforms to molecular weight

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

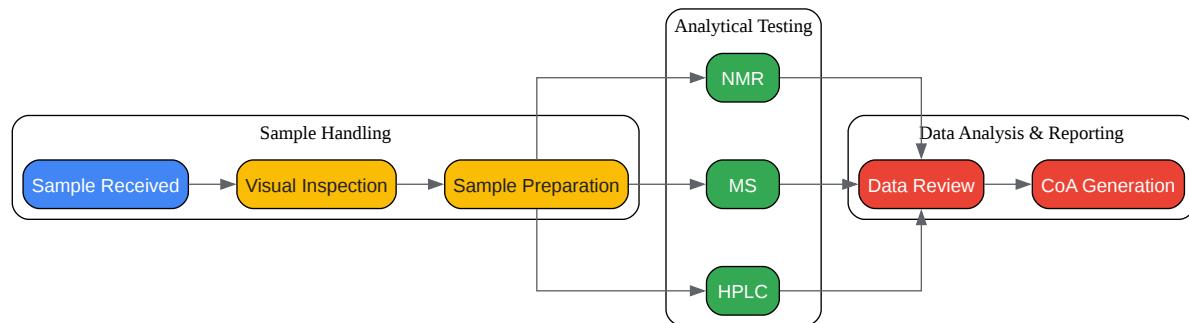
This method is employed to determine the chemical purity of **Methyl nicotinate-d4** by separating it from any non-deuterated or other impurities.

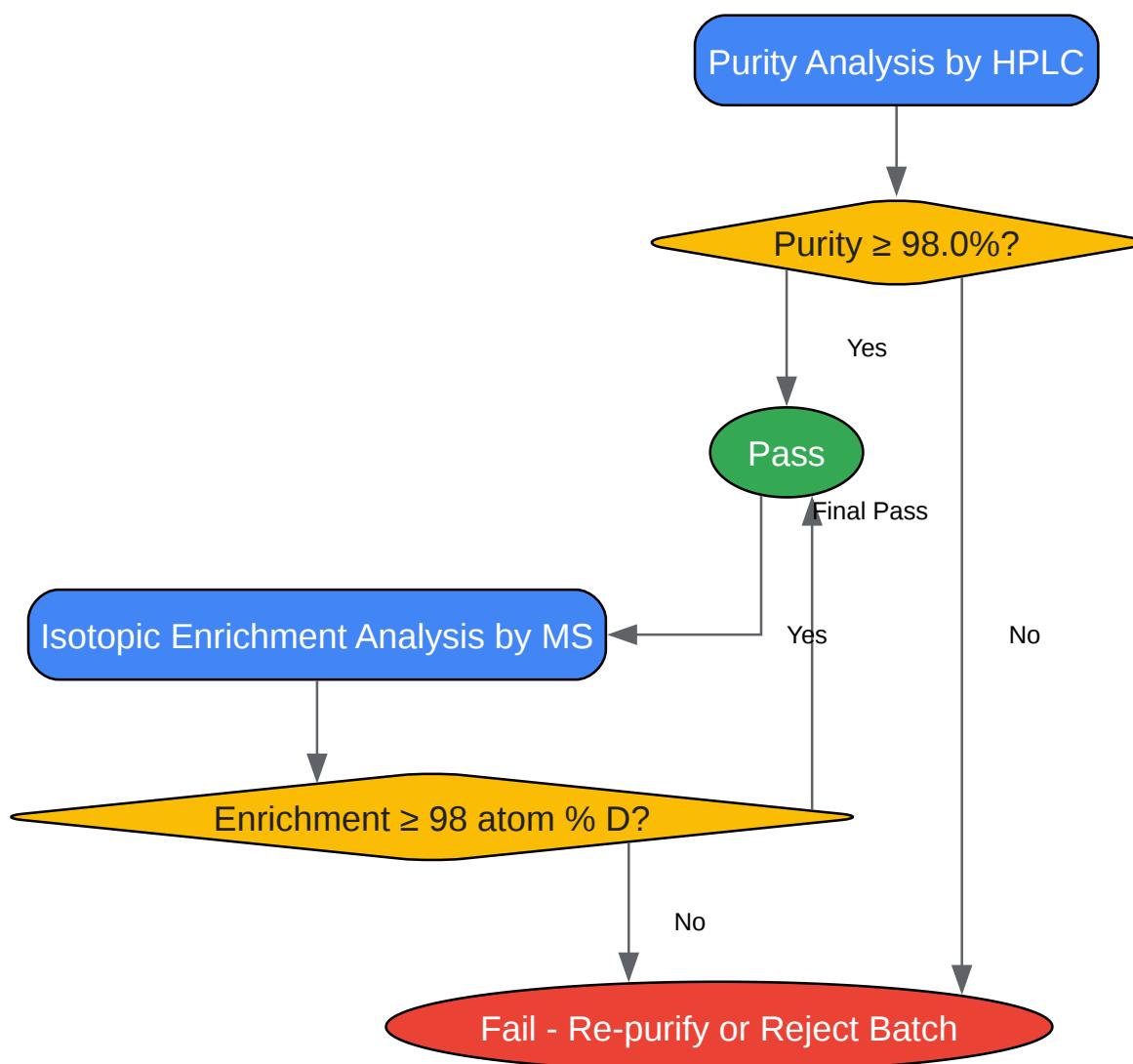
- Instrumentation: HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid.[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 262 nm.
- Injection Volume: 10 µL.
- Sample Preparation: A stock solution of **Methyl nicotinate-d4** is prepared in the mobile phase at a concentration of approximately 1 mg/mL and then diluted to a suitable working concentration.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is used to confirm the molecular weight and determine the isotopic enrichment of **Methyl nicotinate-d4**.

- Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- Sample Infusion: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.
- Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range that includes the expected molecular ions of the deuterated and non-deuterated species.
- Isotopic Enrichment Calculation: The isotopic enrichment is calculated by comparing the peak intensities of the deuterated (d4) and non-deuterated (d0) molecular ions, correcting for the natural abundance of isotopes.[\[2\]](#)


Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation


NMR spectroscopy provides detailed information about the molecular structure and confirms the positions of deuterium labeling.

- Instrumentation: A 300 MHz (or higher) NMR spectrometer.
- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., Chloroform-d, CDCl_3) in an NMR tube.
- ^1H NMR: The ^1H NMR spectrum is acquired to identify the presence and integration of any residual protons in the deuterated positions. The absence or significant reduction of signals at the deuterated positions confirms successful labeling.
- ^{13}C NMR: The ^{13}C NMR spectrum provides information on the carbon skeleton of the molecule. Deuteration can cause slight upfield shifts and splitting of the carbon signals, which can further confirm the labeling pattern.

Signaling Pathways and Workflows

Visual representations of analytical workflows and decision-making processes enhance clarity and understanding.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]

- 2. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Certificate of Analysis: A Technical Guide for Methyl Nicotinate-d4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1433914#methyl-nicotinate-d4-certificate-of-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com